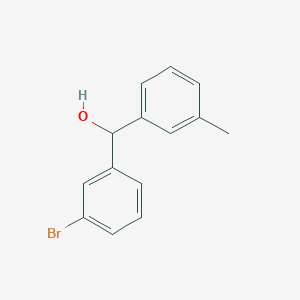
(3-Bromophenyl)(cyclohexyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromophenyl)(cyclohexyl)methanol: is a chemical compound with the molecular formula C₁₃H₁₇BrO It consists of a bromophenyl group attached to a cyclohexyl ring, with a hydroxyl group (-OH) attached to the methylene carbon
Synthetic Routes and Reaction Conditions:
Bromination of Phenylcyclohexanol: One common synthetic route involves the bromination of phenylcyclohexanol using bromine (Br₂) in the presence of a suitable catalyst, such as iron (III) bromide (FeBr₃).
Reduction of Bromophenyl Ketone: Another method involves the reduction of a bromophenyl ketone using reducing agents like lithium aluminum hydride (LiAlH₄) to form the desired compound.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The choice of reagents and solvents is optimized to minimize by-products and environmental impact.
Chemical Reactions Analysis
(3-Bromophenyl)(cyclohexyl)methanol: undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: The compound can be reduced to form the corresponding cyclohexylmethanol or phenylmethanol using reducing agents like sodium borohydride (NaBH₄).
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂CrO₄, acidic conditions.
Reduction: NaBH₄, LiAlH₄, methanol.
Substitution: NaOH, KI, polar aprotic solvents.
Major Products Formed:
Oxidation: 3-Bromophenylcyclohexanone, 3-Bromophenylcyclohexanoic acid.
Reduction: Cyclohexylmethanol, Phenylmethanol.
Substitution: 3-Iodophenyl(cyclohexyl)methanol, 3-Chlorophenyl(cyclohexyl)methanol.
Scientific Research Applications
(3-Bromophenyl)(cyclohexyl)methanol: has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand the interaction of brominated compounds with biological systems.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (3-Bromophenyl)(cyclohexyl)methanol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
(3-Bromophenyl)(cyclohexyl)methanol: can be compared with other similar compounds, such as:
3-Chlorophenyl(cyclohexyl)methanol: Similar structure but with a chlorine atom instead of bromine.
3-Iodophenyl(cyclohexyl)methanol: Similar structure but with an iodine atom instead of bromine.
Phenylcyclohexanol: Lacks the bromine atom.
Uniqueness: The presence of the bromine atom in This compound imparts unique chemical and physical properties compared to its chloro- and iodo- analogs, making it particularly useful in certain applications.
Properties
IUPAC Name |
(3-bromophenyl)-cyclohexylmethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h4,7-10,13,15H,1-3,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJAYOUEMHOFOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2=CC(=CC=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Cyclopentyl [3-(trifluoromethyl)phenyl]methanol](/img/structure/B7847269.png)
![2-[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid](/img/structure/B7847281.png)
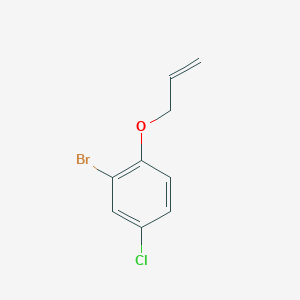

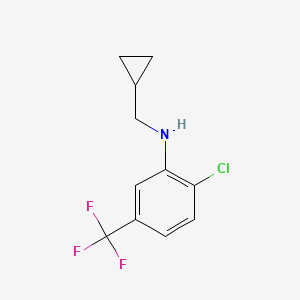

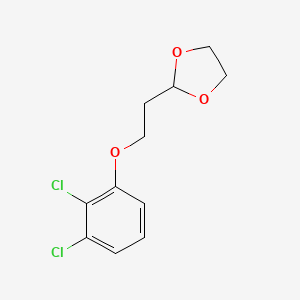
![2-[2-(3,4-Dichloro-phenoxy)ethyl]-1,3-dioxolane](/img/structure/B7847331.png)
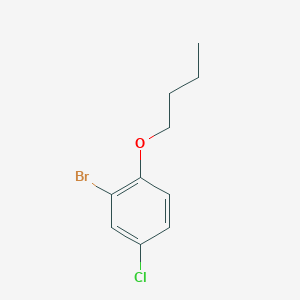
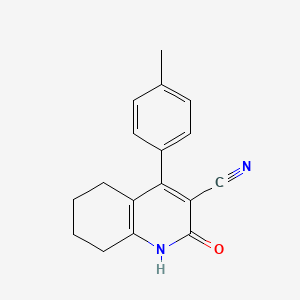

![3-Bromo-[2-(1,3-dioxolan-2-yl)ethoxy]benzene](/img/structure/B7847358.png)
